molecular formula C14H11FN2O4 B5738166 N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide

N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B5738166
M. Wt: 290.25 g/mol
InChI Key: IAAUEIINUBBPMI-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide: is an organic compound that features both fluorine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:

    Nucleophilic Substitution Reaction: The reaction between 3-fluoroaniline and 4-nitrophenol in the presence of a base such as potassium carbonate to form the intermediate 3-fluoro-4-nitrophenyl ether.

    Acylation Reaction: The intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can undergo nucleophilic aromatic substitution reactions with strong nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, dimethyl sulfoxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: N-(3-aminophenyl)-2-(4-nitrophenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-fluoroaniline and 4-nitrophenoxyacetic acid.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Potential precursor for the development of new materials with unique properties.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design.
  • May exhibit biological activity that could be harnessed for therapeutic purposes.

Industry:

  • Potential applications in the development of agrochemicals.
  • Used in the synthesis of dyes and pigments.

Mechanism of Action

The exact mechanism of action for N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluorine and nitro groups can significantly influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

    N-(3-chlorophenyl)-2-(4-nitrophenoxy)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(3-bromophenyl)-2-(4-nitrophenoxy)acetamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness:

  • The presence of the fluorine atom in N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide can enhance its lipophilicity and metabolic stability compared to its chlorine and bromine analogs.
  • Fluorine’s high electronegativity can also influence the compound’s electronic properties, potentially leading to different reactivity and biological activity.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c15-10-2-1-3-11(8-10)16-14(18)9-21-13-6-4-12(5-7-13)17(19)20/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAUEIINUBBPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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